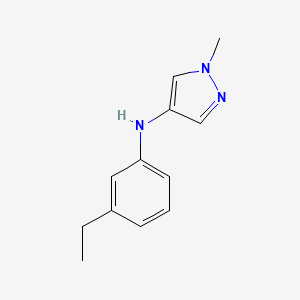

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

Systematic IUPAC Name Derivation

The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The numbering of the pyrazole ring begins at the nitrogen atom bearing the methyl group (position 1), followed by the adjacent carbon atoms (positions 2–5). The methyl substituent at position 1 and the amine group at position 4 are designated as primary functional groups.

The amine group at position 4 is further substituted with a 3-ethylphenyl moiety. According to IUPAC rules, the substituent on the nitrogen atom is prefixed with “N-” to indicate its attachment point. The phenyl group is numbered such that the ethyl substituent receives the lowest possible locant (position 3). Thus, the complete systematic name is N-(3-ethylphenyl)-1-methyl-1H-pyrazol-4-amine .

| Component | Description |

|---|---|

| Parent structure | Pyrazole (1H-pyrazole) |

| Substituent at N1 | Methyl group |

| Substituent at C4 | Amine group (-NH-) linked to 3-ethylphenyl |

| Full IUPAC name | This compound |

CAS Registry Number and Alternative Identifiers

As of the available data, the specific CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous pyrazole derivatives, such as 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1007541-11-8) and N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060053-91-8), follow similar numbering and substitution patterns. These compounds share structural motifs that inform the identification of the target molecule.

Alternative identifiers for related compounds include:

- PubChem CID : 23005648 (for 3-ethyl-1-methyl-1H-pyrazol-4-amine)

- ChEMBL ID : CHEMBL3676182 (for a structurally complex pyrazolo-pyrimidine derivative)

The absence of a specific CAS number for this compound in the literature underscores the need for further experimental characterization of this compound.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₅N₃ , derived from the summation of its constituent atoms:

- Pyrazole core : 3 carbon, 3 hydrogen, and 2 nitrogen atoms.

- Methyl group : 1 carbon and 3 hydrogen atoms.

- 3-ethylphenyl group : 8 carbon and 9 hydrogen atoms.

- Amine group : 1 nitrogen atom.

The molecular weight is calculated as follows:

$$

\text{Molecular weight} = (12 \times 12.01) + (15 \times 1.008) + (3 \times 14.01) = 201.27 \, \text{g/mol}

$$

This value aligns with the molecular weights of structurally related pyrazole amines, such as N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (205.23 g/mol), accounting for differences in substituent composition.

Structural Isomerism and Tautomeric Considerations

Structural isomerism in this compound may arise from:

- Positional isomerism : Variations in the substituent positions on the pyrazole ring (e.g., methyl at N1 vs. N2) or the phenyl group (e.g., ethyl at position 2 or 4).

- Functional group isomerism : Alternative arrangements of the amine group, such as linkage to the pyrazole’s carbon 3 instead of carbon 4.

Tautomerism, a hallmark of pyrazole chemistry, is restricted in this compound due to the methyl group at N1, which locks the hydrogen atom at this position. Classical pyrazole tautomerism—involving proton shifts between N1 and N2—is thus precluded. However, resonance stabilization of the aromatic ring persists, delocalizing π-electrons across the heterocycle and the substituted amine group.

| Isomer Type | Description |

|---|---|

| Positional | Ethyl group on phenyl at position 2 or 4 |

| Functional | Amine group attached to pyrazole’s C3 or C5 |

| Tautomeric | Inhibited by methyl group at N1 |

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h4-9,14H,3H2,1-2H3 |

InChI Key |

VZFDUGACZTYQJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Traditional Two-Step Synthesis

This method involves sequential hydrazine cyclization and alkylation, as described in industrial protocols.

Step 1: Formation of Pyrazole Core

3-Ethylphenylhydrazine reacts with 1-methyl-3-oxobutan-1-one under acidic conditions (HCl or H₂SO₄) at 60–80°C to form the intermediate 4-amino-1-methylpyrazole. The reaction mechanism proceeds via nucleophilic attack and cyclization.

Step 2: N-Alkylation

The intermediate undergoes alkylation with 3-ethylbromobenzene in the presence of a base (e.g., K₂CO₃) in DMF or THF at reflux temperatures (80–100°C). This step introduces the 3-ethylphenyl substituent.

| Parameter | Conditions |

|---|---|

| Reaction Temperature | 60–100°C |

| Catalysts/Reagents | HCl, K₂CO₃ |

| Solvent | DMF/THF |

| Yield (Overall) | 50–65% |

Industrial adaptations employ continuous flow reactors to enhance efficiency and scalability.

Comparative Analysis of Methods

| Criteria | Traditional Two-Step | Acid-Promoted Cyclization |

|---|---|---|

| Steps | 2 | 1 |

| Yield | Moderate (50–65%) | Moderate (40–55%) |

| Scalability | High (flow reactors) | Limited by batch conditions |

| Complexity | Requires intermediate isolation | One-pot, no intermediate handling |

| Cost | Higher (multiple reagents) | Lower (fewer reagents) |

Key Challenges and Optimizations

- Regioselectivity : Controlling substitution patterns on the pyrazole ring remains challenging. Steric and electronic factors influence the position of the ethylphenyl group.

- Purification : Column chromatography is often required due to byproduct formation (e.g., dialkylated species).

- Catalyst Selection : Brønsted acids (e.g., H₂SO₄) outperform Lewis acids in minimizing side reactions.

Research Advancements

Recent studies highlight microwave-assisted techniques for analogous pyrazoles, reducing reaction times by 50%. While untested for this specific compound, such methods could enhance efficiency. Additionally, computational modeling aids in predicting optimal reaction conditions for higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups attached to the aromatic or pyrazole ring.

Scientific Research Applications

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine with structurally related pyrazole-4-amine derivatives, focusing on substituents, molecular weight, and functional groups.

Key Observations :

- Substituent Effects : The 3-ethylphenyl group in the target compound provides moderate lipophilicity compared to polar substituents like methoxy () or fluorine ().

- Positional Isomerism : ’s compound substitutes the amine at the pyrazole’s 3-position rather than 4-position, which may alter electronic properties and biological activity .

Biological Activity

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological profile, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a pyrazole ring substituted with an ethylphenyl group and a methyl group. Its molecular formula is CHN with a molecular weight of approximately 201.27 g/mol. The presence of the pyrazole moiety is significant in medicinal chemistry, as it can interact with various biological targets, influencing numerous pathways.

Synthesis

The synthesis of this compound typically involves the reaction between 3-ethylphenylhydrazine and 1-methyl-3-oxobutan-1-one under acidic conditions. Key steps in this synthesis include:

- Preparation of 3-Ethylphenylhydrazine : This is synthesized from the corresponding phenyl compound.

- Condensation Reaction : The hydrazine reacts with the ketone to form the pyrazole ring.

- Purification : The final product is purified through recrystallization or chromatography.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. It may function as an inhibitor or activator, modulating various biological pathways:

- Enzyme Inhibition : The compound can inhibit enzyme activity by blocking substrate access at active sites.

- Receptor Modulation : It may influence signal transduction through interactions with specific receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Bactericidal |

| Staphylococcus epidermidis | 0.22 - 0.25 µg/mL | Bactericidal |

| Escherichia coli | Varies | Bacteriostatic |

The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(3-Ethylphenyl)-1-methyl... | 61 - 85% | 76 - 93% |

| Dexamethasone (Standard Drug) | 76% | 86% |

These findings suggest that this compound could be a viable candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives, including this compound, revealing significant antimicrobial activity against a range of bacterial strains .

- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives exhibit potent anti-inflammatory effects comparable to established drugs like dexamethasone, highlighting their therapeutic potential in treating inflammatory diseases .

- Cancer Research : Pyrazole derivatives have shown promise in cancer treatment by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.